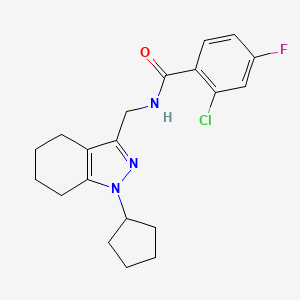

2-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClFN3O/c21-17-11-13(22)9-10-15(17)20(26)23-12-18-16-7-3-4-8-19(16)25(24-18)14-5-1-2-6-14/h9-11,14H,1-8,12H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSVWVFXPCONQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=C(C=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Chlorine atom at the 2-position.

- Fluorine atom at the 4-position of the benzamide.

- A cyclopentyl group attached to a tetrahydro-indazole moiety .

Molecular Formula

The molecular formula is with a molecular weight of approximately 351.85 g/mol.

Research indicates that this compound may interact with various biological pathways, particularly those involving G protein-coupled receptors (GPCRs) . GPCRs play a crucial role in signal transduction and are targets for many pharmaceuticals. The specific interactions of this compound with GPCRs could lead to modulations in cellular signaling pathways, potentially influencing processes such as inflammation, pain perception, and neuroprotection.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 2-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-fluorobenzamide exhibit significant antitumor activity. For instance:

- In vitro studies showed that analogs inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells.

- In vivo studies indicated a reduction in tumor size in animal models treated with related compounds.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties:

- It demonstrated the ability to reduce neuronal apoptosis in models of neurodegenerative diseases.

- The mechanism is thought to involve modulation of neurotransmitter systems and inhibition of oxidative stress pathways.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Neuroprotection | Reduction in neuronal apoptosis | |

| GPCR Interaction | Modulation of signaling pathways |

Table 2: Case Studies

| Study Type | Description | Findings |

|---|---|---|

| In vitro | Cancer cell line assays | Significant growth inhibition observed |

| In vivo | Animal model studies | Tumor size reduction noted |

| Pharmacological | GPCR binding assays | Affinity for specific receptors identified |

Scientific Research Applications

Antitumor Activity

Research indicates that 2-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-fluorobenzamide exhibits antitumor properties . Several studies have shown that similar compounds can inhibit the proliferation of cancer cell lines:

- In vitro Studies : Demonstrated significant growth inhibition in breast and colon cancer cell lines.

- In vivo Studies : Animal models treated with related compounds showed a reduction in tumor size.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects :

- It reduces neuronal apoptosis in models of neurodegenerative diseases.

- The mechanism may involve modulation of neurotransmitter systems and inhibition of oxidative stress pathways.

Interaction with G Protein-Coupled Receptors (GPCRs)

The compound may interact with GPCRs, which are critical in cellular signaling pathways. This interaction could influence various biological processes such as inflammation and pain perception.

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Neuroprotection | Reduction in neuronal apoptosis | |

| GPCR Interaction | Modulation of signaling pathways |

Table 1: Summary of Case Studies

| Study Type | Description | Findings |

|---|---|---|

| In vitro | Cancer cell line assays | Significant growth inhibition observed |

| In vivo | Animal model studies | Tumor size reduction noted |

| Pharmacological | GPCR binding assays | Affinity for specific receptors identified |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s unique structure combines:

- Chloro-fluorobenzamide backbone : Enhances electrophilic reactivity and metabolic stability.

Comparison with Chloroacetamide Herbicides

(a) Thenylchlor (2-Chloro-N-(2,6-Dimethylphenyl)-N-((3-Methoxy-2-Thienyl)Methyl)Acetamide)

- Structural Differences: Thenylchlor substitutes the indazole with a thienylmethyl group (a sulfur-containing heterocycle) and lacks fluorine.

- Functional Impact: Thenylchlor is a herbicide targeting weed control, while the indazole in the target compound may shift activity toward enzymatic inhibition (e.g., kinases or cytochrome P450) . Fluorine in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

(b) Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)

- Structural Differences: Alachlor uses a methoxymethyl group instead of the indazole-cyclopentyl system.

- Functional Impact: Alachlor’s simpler structure correlates with broad-spectrum herbicidal activity, whereas the target compound’s complexity suggests narrower selectivity, possibly for resistant weeds or non-plant targets .

Comparison with Indazole Derivatives

(a) (5,5-Difluoro-4,5,6,7-Tetrahydro-1H-Indazol-3-yl)Methanol

- Structural Differences :

- This compound lacks the benzamide backbone and cyclopentyl group but shares the tetrahydroindazole core.

- The difluoro modification at positions 5,5 may enhance lipophilicity compared to the target compound’s single fluorine.

- Functional Impact :

Physicochemical and Pharmacokinetic Properties (Inferred)

- Metabolic Stability: The fluorine in the target compound likely reduces CYP450-mediated oxidation, improving half-life over non-fluorinated analogs like alachlor .

- Solubility : The indazole and cyclopentyl groups may reduce aqueous solubility compared to simpler herbicides, necessitating formulation adjustments.

Research Implications and Gaps

- Agrochemical Potential: The structural resemblance to chloroacetamide herbicides suggests possible herbicidal activity, but the indazole moiety could redirect activity toward fungal or insect targets (e.g., similar to thiabendazole in ).

- Synthetic Challenges : The cyclopentyl-tetrahydroindazole group may require multi-step synthesis, as seen in Enamine’s building blocks (e.g., tetrahydroindazole intermediates) .

- Data Limitations: No direct bioactivity data for the target compound exists in the provided evidence; further assays are needed to validate hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.